molecular formula C17H14ClN3 B6347750 4-(4-Chlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine CAS No. 1354923-42-4

4-(4-Chlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine

Cat. No.: B6347750
CAS No.: 1354923-42-4
M. Wt: 295.8 g/mol
InChI Key: HIARGYAHTHNBNR-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a chlorophenyl group at the 4th position and a methylphenyl group at the 6th position of the pyrimidine ring

Properties

IUPAC Name

4-(4-chlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3/c1-11-4-2-3-5-14(11)16-10-15(20-17(19)21-16)12-6-8-13(18)9-7-12/h2-10H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIARGYAHTHNBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine typically involves the condensation of appropriate aromatic amines with pyrimidine derivatives. One common method involves the reaction of 4-chlorobenzaldehyde with 2-methylaniline in the presence of a base, followed by cyclization with a suitable reagent to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

4-(4-Chlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to DNA or proteins, affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine
  • 4-(4-Chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine
  • 4-(4-Chlorophenyl)-6-(2-chlorophenyl)pyrimidin-2-amine

Uniqueness

4-(4-Chlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine is unique due to the specific positioning of the chlorophenyl and methylphenyl groups, which can influence its chemical reactivity and biological activity. This distinct structure may result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.

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